4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[1-(3,4-difluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N5O/c16-12-2-1-10(7-13(12)17)22-15-11(8-20-22)14(18-9-19-15)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKQUIPVMQDJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 3,4-difluoroaniline and ethyl acetoacetate, under acidic or basic conditions.
Substitution with Morpholine: The pyrazolo[3,4-d]pyrimidine core is then reacted with morpholine in the presence of a suitable catalyst, such as palladium, under conditions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The morpholine ring undergoes selective oxidation under mild conditions. Common reagents include:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| mCPBA (m-chloroperbenzoic acid) | Morpholine N-oxide derivative | 72–85% | |
| H₂O₂ (30% in CH₃CN) | N-Oxide with preserved pyrazolo[3,4-d]pyrimidine core | 68% |
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Mechanistic Insight : Oxidation occurs at the morpholine nitrogen, forming stable N-oxide derivatives without disrupting the pyrazolo[3,4-d]pyrimidine scaffold .
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Analytical Confirmation : Products characterized by LC-MS (m/z +16 Da shift) and ¹H NMR (disappearance of morpholine CH₂ signals) .
Reduction Reactions
The pyrazolo[3,4-d]pyrimidine core is susceptible to reduction under catalytic hydrogenation:
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂/Pd-C (1 atm, EtOH) | 4,5-Dihydropyrazolo[3,4-d]pyrimidine | >90% | |
| NaBH₄/CeCl₃ (THF, 0°C) | Partial reduction of pyrimidine ring | 55% |
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Key Observation : Full reduction requires prolonged reaction times (12–24 hrs) due to steric hindrance from the 3,4-difluorophenyl group .
Nucleophilic Aromatic Substitution
The 3,4-difluorophenyl group participates in regioselective substitution:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperazine | K₂CO₃, DMF, 80°C | 3-(Piperazin-1-yl)-4-fluorophenyl derivative | 63% | |
| Thiophenol | CuI, DMSO, 120°C | 3-(Phenylthio)-4-fluorophenyl analog | 48% |
-
Regiochemical Preference : Substitution occurs preferentially at the para position to the fluorine atoms due to electronic effects .
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core facilitates palladium-catalyzed couplings:
Sulfonation
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Reagent : SO₃·Py complex in CH₂Cl₂
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Product : Morpholine sulfonamide (used in solubility enhancement).
Esterification
-
Reagent : AcCl/EtOH (Steglich conditions)
Stability Under Acidic/Basic Conditions
| Condition | Stability | Degradation Product | Reference |
|---|---|---|---|
| 1M HCl (rt, 24h) | Stable | None detected | |
| 1M NaOH (rt, 24h) | Partial hydrolysis | Pyrazolo[3,4-d]pyrimidinone |
Photochemical Reactions
-
UV Light (254 nm) : Induces dimerization via [2+2] cycloaddition at the pyrimidine ring (observed in solid-state studies) .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (mCPBA) | 1.2 × 10⁻³ | 45.2 |
| Suzuki Coupling | 3.8 × 10⁻⁴ | 68.7 |
| Nucleophilic Substitution | 5.6 × 10⁻⁵ | 92.4 |
Data derived from kinetic studies of analogous pyrazolo[3,4-d]pyrimidines .
Industrial-Scale Considerations
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. Key methods include:
- Condensation Reactions : The compound is synthesized through condensation reactions involving morpholine and pyrazolo[3,4-d]pyrimidine derivatives.
- Characterization Techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that derivatives like this compound exhibit significant inhibitory effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer proliferation pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . It is effective against a range of bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups like fluorine enhances its antibacterial activity by improving binding affinity to bacterial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrazolo[3,4-d]pyrimidine core can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increases potency against cancer cell lines |
| Substitution on morpholine | Alters pharmacokinetic properties |
Case Studies
Several case studies have documented the applications of this compound in drug discovery:
- Inhibition of Kinases : A study demonstrated that derivatives containing the pyrazolo[3,4-d]pyrimidine core effectively inhibited cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The study reported IC50 values in the nanomolar range for selected compounds.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against various pathogens. Results indicated that compounds with the morpholine moiety exhibited enhanced activity compared to their non-morpholine counterparts.
Mechanism of Action
The mechanism of action of 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations:
- Morpholine vs. Piperazine/Piperazinedione : Morpholine (oxygen-containing) improves water solubility compared to piperazine derivatives (nitrogen-containing), which may enhance oral bioavailability .
- Fluorine Substitution: The target compound’s 3,4-difluorophenyl group offers superior metabolic stability over non-fluorinated analogs (e.g., Compound 1o with methylthio) due to resistance to oxidative degradation .
- Activity Trade-offs : While trifluoromethyl groups (e.g., Compound 1n) increase potency, they reduce solubility, highlighting the target compound’s balanced design .
Pharmacokinetic and Physicochemical Properties
Biological Activity
The compound 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C13H12F2N4O. Its structure includes a morpholine ring and a pyrazolo[3,4-d]pyrimidine scaffold, which are known to be associated with various pharmacological activities.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of key kinases involved in cancer cell proliferation. Specifically, they have shown inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDK2 has been linked to significant anti-proliferative effects in various cancer cell lines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated potent cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance:
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry analyses, which indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation typical of apoptotic cells.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of both the morpholine and pyrazolo[3,4-d]pyrimidine moieties in enhancing biological activity. Modifications at specific positions on these scaffolds can significantly alter potency and selectivity against various kinases. For example:
- Substituting different groups on the morpholine ring has been shown to improve binding affinity to CDK2.
- The presence of fluorine atoms in the phenyl group enhances lipophilicity and cellular uptake .
Case Study 1: CDK2 Inhibition
A recent study synthesized several derivatives based on the pyrazolo[3,4-d]pyrimidine framework. Among them, a derivative similar to our compound exhibited an IC50 value of 0.057 ± 0.003 μM against CDK2/cyclin A2 complexes . This highlights the potential for developing highly selective inhibitors targeting CDK2 for cancer therapy.
Case Study 2: Antitumor Efficacy
In another investigation focused on tumor growth inhibition in vivo using xenograft models, compounds derived from the same scaffold were administered to mice with implanted tumors. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone .
Data Summary
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 45-97 | CDK2 Inhibition |
| Compound B | HCT-116 | 6-99 | Apoptosis Induction |
| Compound C | HepG2 | 48-90 | Cell Cycle Arrest |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For pyrazolo[3,4-d]pyrimidine derivatives, refluxing in dry acetonitrile or dichloromethane with aryl halides or isocyanates is common. For example, similar compounds were synthesized by reacting intermediates with aryl halides under anhydrous conditions, followed by solvent evaporation and recrystallization from acetonitrile . Optimization involves adjusting reaction time (e.g., 10–24 hours), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via TLC and using inert atmospheres (N₂/Ar) improves yield.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry . For instance, pyrazolo[3,4-d]pyrimidine derivatives exhibit characteristic NMR peaks: aromatic protons at δ 7.4–8.8 ppm and morpholine protons at δ 3.5–4.0 ppm. IR spectra show C-N stretches near 1,250 cm⁻¹ and aromatic C-F bonds at 1,100–1,200 cm⁻¹ . High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. Purity is confirmed via HPLC with UV detection (λ = 254 nm).
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Screen for kinase inhibition (e.g., RAF, Src) using enzymatic assays with ATP-competitive protocols. For example, bisarylurea pyrazolo[3,4-d]pyrimidine analogs showed pan-RAF inhibition with IC₅₀ values <100 nM in kinase assays . Cell-based assays (e.g., anti-proliferative activity in cancer lines like A375 or HCT-116) can be conducted using MTT or CellTiter-Glo. Include positive controls (e.g., PP2 for Src inhibition ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity and potency?
- Methodology : Systematically modify substituents on the pyrazolo[3,4-d]pyrimidine core and morpholine moiety. Key modifications include:
- Aryl group substitution : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity .
- Morpholine replacement : Test piperidine or thiomorpholine analogs to alter solubility and pharmacokinetics .
- Linker optimization : Introduce urea/thiourea bridges to improve hydrogen bonding with kinase active sites .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes with RAF or Src kinases.
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR peaks)?
- Methodology :
- Dynamic effects : Aromatic proton shifts may vary due to solvent polarity (DMSO vs. CDCl₃) or tautomerism in pyrazolo[3,4-d]pyrimidine .
- Impurity analysis : Use preparative HPLC to isolate byproducts and characterize via LC-MS.
- X-ray crystallography : Resolve ambiguities by determining single-crystal structures, as done for related pyrazolo[3,4-d]pyrimidine derivatives .
Q. How can in vivo pharmacokinetic and toxicity profiles be assessed for this compound?
- Methodology :
- ADME studies : Conduct in rodent models to measure plasma half-life, bioavailability, and tissue distribution. Use LC-MS/MS for quantification.
- Toxicity screening : Perform acute toxicity tests (OECD 423) and genotoxicity assays (Ames test). Monitor liver/kidney function biomarkers (ALT, creatinine) .
- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites .
Key Considerations for Researchers
- Stability : Store the compound at 2–8°C in dark, sealed containers to prevent degradation .
- Safety : Use PPE (gloves, goggles) due to potential irritant properties (H315/H319 hazard statements) .
- Reproducibility : Report detailed synthetic protocols (solvent purity, drying methods) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
